molecular formula C17H16FN3O2S B2411217 2-(2-fluorophenoxy)-N-(2-(4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)acetamide CAS No. 1396863-66-3

2-(2-fluorophenoxy)-N-(2-(4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)acetamide

Cat. No.: B2411217
CAS No.: 1396863-66-3
M. Wt: 345.39
InChI Key: GNMBTARLVDJEJQ-UHFFFAOYSA-N
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Description

2-(2-fluorophenoxy)-N-(2-(4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

The synthesis of 2-(2-fluorophenoxy)-N-(2-(4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)acetamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include:

    Formation of the fluorophenoxy group: This can be achieved through nucleophilic aromatic substitution reactions.

    Synthesis of the imidazole ring: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Coupling of the thiophenyl group: This can be done using cross-coupling reactions such as Suzuki or Stille coupling.

    Final assembly: The final step involves the coupling of the intermediate products to form the target compound, often using amide bond formation reactions.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability.

Chemical Reactions Analysis

2-(2-fluorophenoxy)-N-(2-(4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)acetamide can undergo various chemical reactions, including:

  • Oxidation

Properties

IUPAC Name

2-(2-fluorophenoxy)-N-[2-(5-thiophen-2-yl-1H-imidazol-2-yl)ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN3O2S/c18-12-4-1-2-5-14(12)23-11-17(22)19-8-7-16-20-10-13(21-16)15-6-3-9-24-15/h1-6,9-10H,7-8,11H2,(H,19,22)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNMBTARLVDJEJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCC(=O)NCCC2=NC=C(N2)C3=CC=CS3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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